molecular formula C17H21N3O3S B2670237 (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide CAS No. 2223544-61-2

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide

Cat. No. B2670237
M. Wt: 347.43
InChI Key: KONNDFDNHIBNBA-DLBZAZTESA-N
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Description

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide , also known by its chemical formula C₁₉H₂₀N₂O₄S , is a complex organic compound. Let’s break down its components:



  • (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl] : This part of the molecule contains a pyrazole ring and an oxane ring, suggesting potential biological activity.

  • 2-phenylethenesulfonamide : The phenyl group attached to the ethenesulfonamide moiety adds aromaticity and may play a crucial role in its properties.



Molecular Structure Analysis

The molecular structure of (E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide determines its properties. Key features include:



  • The (E)-configuration indicates a specific geometric arrangement around the double bond.

  • The pyrazole ring , with its nitrogen atoms, may participate in hydrogen bonding or metal coordination.

  • The phenyl group contributes to the compound’s hydrophobicity and potential interactions with receptors.



Chemical Reactions Analysis

Understanding its reactivity is essential. Consider investigating:



  • Hydrolysis : How does it react with water? Does it undergo hydrolysis?

  • Substitution Reactions : Can it undergo nucleophilic or electrophilic substitutions?

  • Redox Reactions : Is it susceptible to oxidation or reduction?



Physical And Chemical Properties Analysis


  • Solubility : Is it water-soluble or lipophilic?

  • Melting and Boiling Points : These provide insights into stability and volatility.

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra reveal functional groups.


Safety And Hazards


  • Toxicity : Assess its toxicity profile.

  • Handling Precautions : Follow safety guidelines during synthesis and handling.


Future Directions


  • Biological Studies : Investigate its effects on cells, tissues, or organisms.

  • Drug Development : Explore its potential as a drug candidate.

  • Structure-Activity Relationship (SAR) : Correlate structure with activity.


Remember that this analysis is based on available information, and further research is necessary. For a more detailed understanding, consult relevant scientific literature1.


Feel free to ask for additional details or clarification!


properties

IUPAC Name

(E)-N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20-13-15(12-18-20)17-16(8-5-10-23-17)19-24(21,22)11-9-14-6-3-2-4-7-14/h2-4,6-7,9,11-13,16-17,19H,5,8,10H2,1H3/b11-9+/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONNDFDNHIBNBA-DMFQBTPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide

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